molecular formula C13H11NO2 B13392349 Benzoic acid, 4-(3-methyl-4-pyridinyl)-

Benzoic acid, 4-(3-methyl-4-pyridinyl)-

Cat. No.: B13392349
M. Wt: 213.23 g/mol
InChI Key: MGHIPNJDGSIPHS-UHFFFAOYSA-N
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Description

The specific substitution pattern of "Benzoic acid, 4-(3-methyl-4-pyridinyl)-" — a methyl group on the pyridine (B92270) ring — adds another layer of complexity and potential for fine-tuning the molecule's properties. The methyl group can influence the compound's steric and electronic characteristics, which in turn can affect its reactivity, solubility, and biological activity.

Current research on pyridinyl-substituted benzoic acids is focused on several key areas, which suggest potential research trajectories for "Benzoic acid, 4-(3-methyl-4-pyridinyl)-".

Medicinal Chemistry and Drug Discovery: A primary research direction for this class of compounds is the exploration of their biological activities. Benzoic acid derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. preprints.orgontosight.aiontosight.ai The pyridine moiety is also a well-known pharmacophore. nih.govresearchgate.net Therefore, "Benzoic acid, 4-(3-methyl-4-pyridinyl)-" could be a candidate for screening in various disease models. Open questions in this area include:

What are the specific biological targets of this compound?

How does the position of the methyl group on the pyridine ring influence its interaction with biological macromolecules?

Could this compound serve as a scaffold for the development of more potent and selective therapeutic agents?

Materials Science and Crystal Engineering: Pyridinyl-substituted benzoic acids are of interest in the design of coordination polymers and metal-organic frameworks (MOFs). The carboxylic acid group can coordinate to metal ions, while the pyridine nitrogen atom can act as a ligand, leading to the formation of extended, well-defined structures. acs.org These materials have potential applications in gas storage, catalysis, and sensing. Research in this area would seek to answer:

What types of crystal structures can be formed with "Benzoic acid, 4-(3-methyl-4-pyridinyl)-" and various metal ions?

How does the methyl group influence the packing and properties of the resulting crystalline materials?

Can this compound be used to create functional materials with novel properties?

Organic Synthesis and Catalysis: As a bifunctional molecule, "Benzoic acid, 4-(3-methyl-4-pyridinyl)-" can serve as a versatile building block in organic synthesis. chembk.com The carboxylic acid and pyridine functionalities can be independently modified to create a diverse library of more complex molecules. Furthermore, the pyridine moiety could potentially act as a ligand in transition metal catalysis.

A summary of related pyridinyl-substituted benzoic acid derivatives and their research applications is presented in the table below.

Compound NameKey Research Applications
4-(pyridin-4-yl)benzoic acidChemical synthesis, target drug design. chembk.com
Benzoic acid, 3-((3-pyridinylcarbonyl)amino)-, methyl ester, N-oxideInvestigated for antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai
4-(pyridin-4-yl)benzoic acid derivativesUsed in the formation of cocrystals and salts in crystal engineering. acs.org

The study of "Benzoic acid, 4-(3-methyl-4-pyridinyl)-" is inherently interdisciplinary, with connections to several fields:

Medicinal Chemistry: The design, synthesis, and biological evaluation of this compound and its derivatives for therapeutic purposes. preprints.orgontosight.ai

Materials Science: The use of this compound as a building block for the creation of new materials with tailored properties, such as MOFs and coordination polymers. acs.org

Organic Chemistry: The development of new synthetic methodologies utilizing this compound as a starting material or catalyst. chembk.com

Pharmacology: The investigation of the mechanisms of action of "Benzoic acid, 4-(3-methyl-4-pyridinyl)-" and its analogs in biological systems.

Crystallography: The study of the solid-state structure of this compound and its derivatives to understand and predict their physical properties. acs.org

The table below presents the physicochemical properties of a closely related compound, 4-(pyridin-4-yl)benzoic acid, which can provide an estimate for the properties of "Benzoic acid, 4-(3-methyl-4-pyridinyl)-".

PropertyValue for 4-(pyridin-4-yl)benzoic acidReference
Molecular FormulaC12H9NO2 chembk.com
Molecular Weight199.21 g/mol sigmaaldrich.com
AppearanceColorless to pale yellow crystalline powder chembk.com
SolubilitySlightly soluble in water chembk.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

4-(3-methylpyridin-4-yl)benzoic acid

InChI

InChI=1S/C13H11NO2/c1-9-8-14-7-6-12(9)10-2-4-11(5-3-10)13(15)16/h2-8H,1H3,(H,15,16)

InChI Key

MGHIPNJDGSIPHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Benzoic Acid, 4 3 Methyl 4 Pyridinyl

Novel Synthetic Pathways and Mechanistic Investigations

The construction of the biaryl scaffold of Benzoic acid, 4-(3-methyl-4-pyridinyl)- is most effectively achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a highly versatile and widely used method due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acid and halide precursors.

Regioselective Synthesis Strategies

A key challenge in the synthesis of asymmetrically substituted biaryls like Benzoic acid, 4-(3-methyl-4-pyridinyl)- is achieving the correct regiochemistry. The Suzuki-Miyaura coupling offers a highly regioselective approach by precisely controlling the positions of the halogen and boron functionalities on the respective coupling partners. A plausible and efficient strategy involves the coupling of a 4-halobenzoic acid derivative with a 3-methyl-4-pyridinylboronic acid derivative, or conversely, a 4-halopyridine derivative with a 4-carboxyphenylboronic acid derivative.

A particularly effective pathway is the Suzuki-Miyaura coupling of 4-bromo-3-methylpyridine (B157446) with 4-carboxyphenylboronic acid . This approach is advantageous as both precursors can be synthesized through established methods. The bromine and boronic acid groups are positioned to ensure the formation of the desired 4,4'- C-C bond between the pyridine (B92270) and benzene (B151609) rings.

Proposed Synthetic Pathway:

Precursor Synthesis:

4-bromo-3-methylpyridine: This precursor can be synthesized from 4-methyl-3-aminopyridine via a Sandmeyer-type reaction. The amino group is first diazotized with a nitrite (B80452) source in the presence of a bromide source. google.com

4-carboxyphenylboronic acid: This reagent is commercially available and can be used directly.

Suzuki-Miyaura Coupling: The coupling of 4-bromo-3-methylpyridine with 4-carboxyphenylboronic acid is carried out in the presence of a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system.

Catalytic Approaches in C-C and C-N Bond Formation

The formation of the C-C bond between the pyridine and benzene rings is the cornerstone of this synthesis. The Suzuki-Miyaura coupling is the premier catalytic method for this transformation.

Catalytic System for Suzuki-Miyaura Coupling:

The choice of catalyst, ligand, and base is critical for the success of the coupling reaction, especially when dealing with heteroaromatic substrates like pyridine which can sometimes poison the catalyst.

Palladium Catalyst: A variety of palladium(0) and palladium(II) precursors can be used, such as Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf). The active Pd(0) species is generated in situ.

Ligand: Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For coupling with pyridyl halides, bulky and electron-rich phosphines like triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), or Buchwald's biarylphosphine ligands often give good results. acs.org N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives. researchgate.net

Base: An inorganic base is required to activate the boronic acid for transmetalation. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).

Solvent: A variety of solvents can be employed, often a mixture of an organic solvent and water. Common solvent systems include toluene/water, dioxane/water, or DMF/water.

Mechanistic Insights:

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 4-bromo-3-methylpyridine, forming a Pd(II) intermediate.

Transmetalation: The boronic acid, activated by the base to form a boronate species, transfers its organic group (the 4-carboxyphenyl moiety) to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

For heteroaromatic substrates, the coordination of the pyridine nitrogen to the palladium center can influence the reaction kinetics and catalyst stability. The choice of a suitable ligand is therefore crucial to mitigate these effects and ensure efficient turnover.

Sustainable and Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on sustainability. The Suzuki-Miyaura coupling can be adapted to align with green chemistry principles.

Greener Solvents: Efforts have been made to replace traditional organic solvents with more environmentally benign alternatives. Nickel-catalyzed Suzuki-Miyaura couplings have been successfully performed in greener alcohol solvents like tert-amyl alcohol. nih.govnih.gov

Aqueous Reaction Media: The use of water as a solvent is highly desirable. Micellar catalysis, employing surfactants like polyoxyethanyl α-tocopheryl sebacate (B1225510) (PTS), can facilitate Suzuki-Miyaura couplings of heteroaromatics in pure water under mild conditions. organic-chemistry.org Water-soluble catalysts, often incorporating sulfonated ligands, have also been developed to enable reactions in aqueous media. nih.govrsc.org

Catalyst Efficiency: The use of highly efficient catalysts at low loadings minimizes the amount of palladium required, reducing both cost and the environmental burden associated with heavy metal waste.

Precursor Design and Optimization in Benzoic acid, 4-(3-methyl-4-pyridinyl)- Synthesis

The successful synthesis of the target compound hinges on the availability and reactivity of the key precursors.

Synthesis of 4-bromo-3-methylpyridine:

A common route to 4-bromo-3-methylpyridine starts from 4-methyl-3-nitropyridine (B1297851).

Reduction of the Nitro Group: The nitro group of 4-methyl-3-nitropyridine is reduced to an amino group to yield 4-methyl-3-aminopyridine. This can be achieved through catalytic hydrogenation using a catalyst like Pd/C. google.com

Sandmeyer Reaction: The resulting 4-methyl-3-aminopyridine undergoes a Sandmeyer reaction. The amine is treated with an acid (e.g., HBr) and a diazotizing agent (e.g., sodium nitrite) at low temperatures to form a diazonium salt. Subsequent decomposition of the diazonium salt in the presence of a bromide source yields 4-bromo-3-methylpyridine. google.com

Synthesis of 4-carboxyphenylboronic acid:

This precursor is commercially available. Its synthesis typically involves the reaction of a Grignard reagent derived from 4-bromobenzoic acid (or its ester) with a trialkyl borate, followed by hydrolysis.

Optimization of Coupling Partners:

While the coupling of 4-bromo-3-methylpyridine with 4-carboxyphenylboronic acid is a viable route, an alternative is the coupling of a 3-methyl-4-pyridinylboronic acid or ester with a 4-halobenzoic acid (e.g., 4-bromobenzoic acid or its methyl ester). The synthesis of pyridinylboronic acids can be challenging due to their instability. arkat-usa.org However, stable derivatives like pinacol (B44631) esters or MIDA boronates can be prepared and used effectively in cross-coupling reactions. nih.gov The choice between these two coupling strategies may depend on the relative availability, stability, and cost of the precursors.

Process Chemistry Considerations and Scale-Up Methodologies

The transition of a synthetic route from the laboratory to a larger scale production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key Considerations for Scale-Up of Suzuki-Miyaura Coupling:

Catalyst Selection and Loading: For large-scale synthesis, the cost of the palladium catalyst is a significant factor. Optimizing the catalyst and ligand system to achieve high turnover numbers (TONs) and turnover frequencies (TOFs) is crucial. Reducing the catalyst loading to the lowest effective level is a primary goal. researchgate.netmdpi.com

Reaction Conditions: The reaction temperature, pressure, and time need to be carefully controlled. For large-scale reactions, maintaining a consistent temperature throughout the reaction vessel can be challenging. acs.org

Work-up and Product Isolation: The work-up procedure must be robust and scalable. This includes quenching the reaction, separating the product from the catalyst and byproducts, and purifying the final compound.

Palladium Removal: Residual palladium in the final product, especially for pharmaceutical applications, is strictly regulated. Efficient methods for palladium removal are essential. These can include treatment with scavengers (e.g., thiols, activated carbon), extraction, or crystallization. researchgate.net

Impurity Profile: The formation of byproducts, such as homocoupled products or impurities arising from ligand degradation, must be minimized and controlled. researchgate.net

Safety: The safety of the process is paramount. This includes understanding the thermal stability of the reaction mixture and managing the risks associated with flammable solvents and pyrophoric reagents.

Example of a Scalable Suzuki-Miyaura Process:

A scalable process for the synthesis of Benzoic acid, 4-(3-methyl-4-pyridinyl)- could involve the following steps:

Reaction Setup: A suitable reactor is charged with 4-bromo-3-methylpyridine, 4-carboxyphenylboronic acid, a robust palladium catalyst (e.g., Pd(OAc)₂ with a stable phosphine ligand), and a suitable base (e.g., K₂CO₃) in a mixture of an organic solvent (e.g., 2-methyltetrahydrofuran) and water.

Reaction Execution: The mixture is heated to a controlled temperature (e.g., 80-100 °C) and monitored for completion by a suitable analytical technique (e.g., HPLC).

Work-up: Upon completion, the reaction mixture is cooled, and the aqueous layer is separated. The organic layer is then treated with a palladium scavenger.

Isolation and Purification: The product is isolated by crystallization, which also serves as a key purification step to remove residual impurities and palladium.

The development of such a process would involve extensive optimization at the laboratory scale before being implemented on a larger scale. acs.org

Chemical Reactivity and Transformation Studies of Benzoic Acid, 4 3 Methyl 4 Pyridinyl

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Core Moieties

The benzoic acid and 3-methylpyridine (B133936) rings of the title compound exhibit distinct reactivity towards aromatic substitution reactions. The electron-withdrawing nature of the carboxylic acid group deactivates the benzoic acid ring towards electrophilic attack, directing incoming electrophiles to the meta-position. Conversely, the pyridine (B92270) ring's reactivity is influenced by the nitrogen atom, which deactivates the ring towards electrophiles and can be protonated or complexed by Lewis acids under typical reaction conditions, further hindering substitution. nih.gov Electrophilic substitution on the pyridine ring, if it occurs, is generally directed to the 3-position. wikipedia.org

Nucleophilic aromatic substitution is more favorable on the pyridine ring, especially at the positions ortho and para to the nitrogen, due to the ring's electron-deficient character. The presence of a good leaving group would facilitate such reactions.

Table 1: Predicted Aromatic Substitution Reactions of Benzoic acid, 4-(3-methyl-4-pyridinyl)- This table is predictive and based on general principles of aromatic reactivity.

Reaction Type Reagent/Conditions Expected Major Product(s)
Electrophilic Substitution
Nitration HNO₃, H₂SO₄ Benzoic acid, 3-nitro-4-(3-methyl-4-pyridinyl)-
Halogenation Br₂, FeBr₃ Benzoic acid, 3-bromo-4-(3-methyl-4-pyridinyl)-
Sulfonation SO₃, H₂SO₄ Benzoic acid, 3-sulfo-4-(3-methyl-4-pyridinyl)-
Friedel-Crafts Acylation RCOCl, AlCl₃ Likely unreactive due to deactivation of both rings and catalyst coordination with the pyridine nitrogen.
Nucleophilic Substitution
(On a hypothetical derivative with a leaving group at the 2- or 6-position of the pyridine ring) NaOMe Substitution of the leaving group with a methoxy (B1213986) group.

Functional Group Interconversions of the Carboxylic Acid and Pyridine Nitrogen

The carboxylic acid and pyridine nitrogen are amenable to a variety of functional group interconversions. The carboxylic acid can be readily converted into esters, amides, and acid chlorides using standard synthetic methodologies. tcu.edu For instance, esterification can be achieved by reaction with an alcohol in the presence of an acid catalyst.

The pyridine nitrogen, being basic, can be quaternized by reaction with alkyl halides, a process known as the Menshutkin reaction. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack.

Table 2: Functional Group Interconversions This table is predictive and based on established chemical transformations.

Functional Group Reaction Reagents Expected Product
Carboxylic Acid Esterification CH₃OH, H₂SO₄ (catalyst) Methyl 4-(3-methyl-4-pyridinyl)benzoate
Carboxylic Acid Amide Formation SOCl₂, then NH₃ 4-(3-methyl-4-pyridinyl)benzamide
Carboxylic Acid Acid Chloride Formation SOCl₂ or (COCl)₂ 4-(3-methyl-4-pyridinyl)benzoyl chloride
Pyridine Nitrogen N-Alkylation CH₃I 4-(1,3-dimethyl-4-pyridinyl)benzoic acid iodide
Pyridine Nitrogen N-Oxidation m-CPBA 4-(3-methyl-1-oxido-4-pyridinyl)benzoic acid

Oxidation-Reduction Chemistry of Benzoic acid, 4-(3-methyl-4-pyridinyl)-

The oxidation-reduction chemistry of the title compound is centered around the methyl group of the pyridine ring and the potential for reduction of both the carboxylic acid and the pyridine ring. The methyl group on the pyridine ring can be oxidized to a carboxylic acid under strong oxidizing conditions, such as with potassium permanganate. wikipedia.orgacs.org This would result in the formation of a pyridinedicarboxylic acid derivative.

Reduction of the carboxylic acid to a primary alcohol can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Milder reducing agents are typically not effective for this transformation. Catalytic hydrogenation can lead to the reduction of the pyridine ring to a piperidine (B6355638) ring, and under more forcing conditions, the benzoic acid ring can also be reduced. researchgate.netresearchgate.net The specific outcome of catalytic hydrogenation is highly dependent on the catalyst, solvent, and reaction conditions. cabidigitallibrary.org

Table 3: Oxidation and Reduction Reactions This table is predictive and based on known reactions of similar functional groups.

Reaction Type Reagent/Conditions Target Functional Group Expected Product
Oxidation KMnO₄, heat Methyl group 4-(3-carboxy-4-pyridinyl)benzoic acid
Reduction LiAlH₄, then H₂O Carboxylic acid [4-(3-methyl-4-pyridinyl)phenyl]methanol
Catalytic Hydrogenation H₂, PtO₂ (Adams' catalyst), acetic acid Pyridine ring 4-(3-methyl-4-piperidyl)benzoic acid
Catalytic Hydrogenation H₂, Ru/C, high pressure and temperature Benzoic acid and pyridine rings 4-(3-methyl-4-piperidyl)cyclohexanecarboxylic acid

Metal Complexation and Coordination Chemistry with Benzoic acid, 4-(3-methyl-4-pyridinyl)- as a Ligand

Benzoic acid, 4-(3-methyl-4-pyridinyl)- possesses two primary coordination sites: the pyridine nitrogen and the carboxylate group. This makes it a versatile ligand for the construction of coordination complexes and metal-organic frameworks (MOFs). wikipedia.orgresearchgate.net The pyridine nitrogen acts as a Lewis base and can coordinate to a wide range of transition metal ions. wikipedia.org The carboxylate group, typically after deprotonation, can also bind to metal centers in various modes (monodentate, bidentate, bridging).

The combination of a nitrogen-donating heterocyclic ring and a carboxylate group allows this molecule to act as a bridging ligand, connecting multiple metal centers to form extended structures. rsc.orgresearchgate.net The geometry and properties of the resulting metal complexes are influenced by the nature of the metal ion, the reaction conditions, and the presence of other ligands. nih.govresearchgate.net

Table 4: Potential Coordination Complexes This table is illustrative of the types of complexes that could be formed.

Metal Ion Potential Coordination Mode Potential Structure Type
Cu(II) Bridging ligand (N and O donors) 2D or 3D coordination polymer
Zn(II) Bridging ligand (N and O donors) Metal-organic framework (MOF)
Co(II) Bidentate (N and O donors) or bridging Mononuclear or polynuclear complex
Ni(II) Bridging ligand (N and O donors) Layered or porous framework

Photochemical and Thermal Transformation Pathways and Decomposition Mechanisms

The photochemical and thermal stability of Benzoic acid, 4-(3-methyl-4-pyridinyl)- is a critical aspect of its chemical profile. Pyridine and its derivatives are generally considered to have a degree of photostability, though they can undergo photochemical reactions under certain conditions. acs.orgresearchgate.net The specific photochemical pathways for this compound have not been extensively studied but could involve transformations of the pyridine ring or interactions with the benzoic acid moiety.

Thermally, benzoic acid and its derivatives are known to undergo decarboxylation at elevated temperatures. nih.govresearchgate.net The thermal decomposition of benzoic acid typically yields benzene (B151609) and carbon dioxide. researchgate.net The presence of substituents can influence the temperature and efficiency of this process. akjournals.comresearchgate.net For pyridinecarboxylic acids, thermal decarboxylation is also a known reaction, which can be influenced by the position of the carboxyl group and the presence of other functional groups. cdnsciencepub.comwikipedia.org In the case of Benzoic acid, 4-(3-methyl-4-pyridinyl)-, thermal decomposition could potentially lead to decarboxylation of the benzoic acid moiety.

Table 5: Potential Decomposition Pathways This table is predictive and based on the known behavior of related compounds.

Transformation Conditions Potential Major Products
Thermal Decarboxylation High temperature (e.g., >400 °C) 3-methyl-4-phenylpyridine, Carbon Dioxide
Photochemical Reaction UV irradiation Complex mixture of products, potential for ring rearrangement or fragmentation.

Derivatization Strategies and Analog Design Based on Benzoic Acid, 4 3 Methyl 4 Pyridinyl Scaffold

Structural Modification at the Carboxylic Acid Moiety (e.g., esterification, amidation)

The carboxylic acid group is a primary site for structural modification, offering a straightforward handle for introducing diversity and modulating key molecular properties. Esterification and amidation are the most common derivatization strategies at this position.

Esterification: The conversion of the carboxylic acid to an ester can significantly impact a molecule's lipophilicity, solubility, and metabolic stability. Esterification can be achieved through various standard methods, such as Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. nih.gov More specialized methods, like using N-bromosuccinimide (NBS) as a catalyst, offer mild and efficient conditions for the esterification of aryl carboxylic acids. researchgate.net The choice of alcohol for esterification allows for the introduction of a wide range of alkyl or aryl groups, thereby fine-tuning the steric and electronic properties of the resulting ester. For instance, the synthesis of ethyl esters of benzoic acid derivatives can modulate their biological activities. dundee.ac.uk

Amidation: The formation of an amide bond is arguably the most critical derivatization for this scaffold, as it is the key step in the synthesis of Nilotinib and related kinase inhibitors. Amidation involves coupling the carboxylic acid with an amine, a reaction that can be facilitated by a variety of coupling agents. One-pot condensation reactions mediated by reagents like titanium tetrachloride (TiCl4) in pyridine (B92270) have proven to be effective for the synthesis of amides from carboxylic acids and amines. nih.gov The vast array of commercially available amines allows for the introduction of diverse functionalities, which can engage in specific interactions with biological targets. In the context of kinase inhibitors, the amide linkage often plays a crucial role in orienting substituents to fit into the ATP-binding pocket of the target kinase.

Interactive Table: Common Methods for Carboxylic Acid Modification

Reaction Reagents and Conditions Product Key Advantages
Esterification Alcohol, Acid Catalyst (e.g., H2SO4), Heat Ester Increases lipophilicity, can act as a prodrug
Esterification Alcohol, N-Bromosuccinimide (NBS) Ester Mild, metal-free conditions
Amidation Amine, Coupling Agent (e.g., DCC, EDC) Amide Forms stable bond, introduces diverse functionality

| Amidation | Amine, TiCl4, Pyridine | Amide | Efficient one-pot procedure |

Substituent Effects and Functionalization of the Pyridine and Phenyl Rings

Modification of the aromatic rings of the Benzoic acid, 4-(3-methyl-4-pyridinyl)- scaffold is a powerful strategy to influence the molecule's conformation, electronic properties, and interaction with biological targets.

Pyridine Ring Functionalization: The nitrogen atom in the pyridine ring makes it electron-deficient, which influences its reactivity. Substituents on the pyridine ring can modulate its basicity and ability to form hydrogen bonds, which are often critical for target engagement in kinase inhibitors. For example, in the development of fibroblast growth factor receptor (FGFR) kinase inhibitors based on a 1H-pyrazolo[3,4-b]pyridine scaffold, the N(1)-H of the pyrazolopyridine moiety was found to be crucial for hydrogen bonding within the kinase domain. nih.gov While direct electrophilic substitution on the pyridine ring can be challenging, functionalization can be achieved through various synthetic methodologies, including cross-coupling reactions.

Isosteric Replacements and Bioisosterism in Analog Design

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar steric and electronic properties, while potentially improving physicochemical and pharmacokinetic characteristics.

For the Benzoic acid, 4-(3-methyl-4-pyridinyl)- scaffold, the carboxylic acid group is a prime candidate for bioisosteric replacement. While the carboxylate can form important ionic interactions with biological targets, it can also contribute to poor membrane permeability and metabolic liabilities. A variety of functional groups have been explored as carboxylic acid bioisosteres. nih.govdrughunter.com

Common Carboxylic Acid Bioisosteres:

Tetrazoles: These are one of the most widely used carboxylic acid bioisosteres, exhibiting similar acidity (pKa) and the ability to participate in hydrogen bonding. drughunter.com

Acyl Sulfonamides: These groups can also mimic the acidic nature of carboxylic acids and have been successfully incorporated into various drug candidates.

Hydroxamic Acids: This functional group can chelate metal ions and form strong hydrogen bonds, making it a valuable bioisostere in certain contexts.

Hydroxyisoxazoles: These heterocycles can also act as acidic mimics.

Interactive Table: Comparison of Carboxylic Acid and Common Bioisosteres

Functional Group Approximate pKa Key Features
Carboxylic Acid 4-5 Forms strong hydrogen bonds, can be metabolically liable
Tetrazole ~5 Similar acidity to carboxylic acid, metabolically more stable
Acyl Sulfonamide 4-5 Mimics acidity, can improve lipophilicity

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful lead optimization strategy that involves replacing the central core of a molecule with a structurally distinct scaffold while retaining the key pharmacophoric elements responsible for biological activity. nih.gov This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

Starting from the Benzoic acid, 4-(3-methyl-4-pyridinyl)- core, scaffold hopping could involve replacing the phenyl-pyridine biaryl system with other heterocyclic or carbocyclic ring systems. The goal is to maintain the relative spatial orientation of the key functional groups—the acidic moiety (or its bioisostere) and the substituents that interact with the target protein.

For instance, the phenyl ring could be replaced with other aromatic or heteroaromatic rings like thiophene, furan, or pyrazole (B372694) to explore different electronic and steric environments. researchgate.net Similarly, the pyridine ring could be substituted with other nitrogen-containing heterocycles. A successful scaffold hopping endeavor can lead to compounds with significantly different physicochemical properties. For example, replacing a lipophilic scaffold with a more polar one can increase the aqueous solubility of a compound. dundee.ac.uk The process of scaffold hopping is often guided by computational modeling to predict which new scaffolds are likely to retain the desired binding mode.

Synthesis of Heteroatom-Bridged or Extended Analogs

Introducing conformational constraints or extending the scaffold are advanced strategies in analog design that can lead to compounds with enhanced potency and selectivity.

Heteroatom-Bridged Analogs: The synthesis of analogs where the phenyl and pyridine rings are linked by a heteroatom, such as an oxygen (ether linkage) or sulfur, can rigidify the structure. This conformational restriction can be advantageous if it pre-organizes the molecule into a bioactive conformation, leading to a lower entropic penalty upon binding to the target. The Williamson ether synthesis is a classical method for forming ether linkages, typically involving the reaction of an alkoxide with an alkyl halide. youtube.commasterorganicchemistry.com In the context of the Benzoic acid, 4-(3-methyl-4-pyridinyl)- scaffold, this could involve, for example, the coupling of a hydroxypyridine derivative with a fluorinated benzoic acid precursor.

Extended Analogs: Extending the scaffold by inserting additional aromatic or aliphatic linkers between the phenyl and pyridine rings can allow for the exploration of larger binding pockets or the introduction of new interaction points with the target. For example, Suzuki or other palladium-catalyzed cross-coupling reactions are powerful tools for constructing biaryl systems and could be adapted to synthesize extended analogs. The synthesis of such extended analogs allows for a systematic probing of the spatial requirements of the target's binding site.

Advanced Spectroscopic and Analytical Methodologies for Benzoic Acid, 4 3 Methyl 4 Pyridinyl Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of "Benzoic acid, 4-(3-methyl-4-pyridinyl)-" in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and pyridine (B92270) rings, as well as a singlet for the methyl group. The protons on the benzoic acid ring, being ortho and meta to the carboxyl group and the pyridine substituent, would likely appear as doublets. The protons on the pyridine ring would also exhibit characteristic shifts and coupling patterns. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), although its observation can depend on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is a key diagnostic peak, typically appearing in the 165-175 ppm range. chemicalbook.comrsc.org The quaternary carbons where the two rings are joined, as well as the methyl-substituted carbon on the pyridine ring, would also be identifiable.

Conformational and Dynamic Studies: The central C-C bond between the benzoic acid and pyridine rings allows for rotation, leading to different spatial orientations (conformations) of the two rings relative to each other. The dihedral angle between the rings is a critical parameter. High-resolution NMR, potentially including 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide insights into the preferred conformation in solution by probing through-space interactions between protons on the different rings. Furthermore, variable-temperature NMR studies can be employed to investigate the dynamics of rotation around this bond. By tracking changes in the chemical shifts or coalescence of signals at different temperatures, it is possible to determine the energy barrier to rotation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzoic acid, 4-(3-methyl-4-pyridinyl)- Predicted values are based on standard chemical shift increments for substituted benzene (B151609) and pyridine rings.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxyl H>10 (broad s)-
Benzoic acid C-H (ortho to COOH)~8.1 (d)~130
Benzoic acid C-H (meta to COOH)~7.5 (d)~129
Pyridine C-H8.5-8.7 (m)148-152
Pyridine C-H7.2-7.4 (m)123-126
Methyl H~2.4 (s)~18
Carboxyl C=O-~168
Quaternary Carbons-130-145

Mass Spectrometry Techniques for Reaction Monitoring and Product Characterization (e.g., ESI-MS, MS/MS)

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and characterizing the structure of "Benzoic acid, 4-(3-methyl-4-pyridinyl)-". Electrospray ionization (ESI) is a particularly suitable soft ionization method that allows the intact molecule to be ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode.

Reaction Monitoring: A common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. ubc.ca Real-time reaction monitoring can be achieved using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or direct flow injection analysis-mass spectrometry (FIA-MS). advion.com By periodically analyzing small aliquots of the reaction mixture, chemists can track the consumption of reactants (e.g., a boronic acid and a pyridine halide) and the formation of the desired product. advion.comshoko-sc.co.jp This allows for the optimization of reaction conditions such as time, temperature, and catalyst loading to maximize yield and purity. advion.comshoko-sc.co.jpadvion.com The extracted ion chromatograms for the reactant and product masses provide a clear visual representation of the reaction's progress. shoko-sc.co.jp

Product Characterization with MS/MS: Tandem mass spectrometry (MS/MS) is used for structural confirmation. The [M+H]⁺ ion of "Benzoic acid, 4-(3-methyl-4-pyridinyl)-" (expected m/z ≈ 214.08) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule. Expected fragmentation pathways could include the loss of water (-18 Da) or carbon dioxide (-44 Da) from the carboxylic acid group, or cleavage at the bond connecting the two aromatic rings. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 2: Expected m/z Values for ESI-MS Monitoring of a Hypothetical Suzuki Coupling Synthesis

Compound Formula Molecular Weight Expected [M+H]⁺ (m/z)
4-Carboxyphenylboronic acid (Reactant)C₇H₇BO₄165.94166.95
4-Bromo-3-methylpyridine (B157446) (Reactant)C₆H₆BrN172.02172.93 / 174.93
Benzoic acid, 4-(3-methyl-4-pyridinyl)- (Product)C₁₃H₁₁NO₂213.23214.24

X-ray Crystallography of Benzoic acid, 4-(3-methyl-4-pyridinyl)- and its Co-crystals/Complexes

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. For "Benzoic acid, 4-(3-methyl-4-pyridinyl)-", this technique can elucidate the planarity of the molecule and the nature of its crystal packing.

A key structural feature is the dihedral angle between the planes of the benzoic acid and pyridine rings. In similar structures, such as 3-(4-Pyridyl)benzoic acid, this angle has been reported to be significant (e.g., 32.14°), indicating a non-planar conformation in the solid state. nih.gov This twist arises from steric hindrance between the ortho-hydrogens of the two rings.

In the crystal lattice, the most prominent intermolecular interaction is expected to be a strong hydrogen bond between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule (O-H···N). nih.gov This interaction can lead to the formation of infinite chains or other supramolecular assemblies. nih.gov

Co-crystals and Complexes: The acidic nature of the benzoic acid moiety and the basic nature of the pyridine nitrogen make this compound an excellent candidate for forming co-crystals or salts with other molecules. documentsdelivered.comrsc.orgresearchgate.net The formation of a salt versus a co-crystal is often predicted by the difference in pKa values (ΔpKa) between the acidic and basic components. rsc.orgresearchgate.net Crystallizing this compound with other acids or bases can lead to new solid forms with potentially different physical properties. X-ray crystallography is essential for characterizing these new forms and understanding the specific hydrogen bonding synthons that govern their assembly. acs.org

Table 3: Representative Crystallographic Data for the Analogous Compound 3-(4-Pyridyl)benzoic acid Data from a study on a closely related isomer to illustrate expected structural parameters. nih.gov

Parameter Value
Crystal SystemOrthorhombic
Space GroupPna2₁
Dihedral Angle (Benzene-Pyridine)32.14 (7)°
O-H···N Hydrogen Bond Distance2.645 (3) Å
Molecular Packing MotifInfinite chains along the c-axis

Vibrational Spectroscopy (FTIR, Raman) for Intermolecular Interaction and Tautomerism Investigations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the chemical environment and are particularly useful for studying hydrogen bonding and potential tautomeric equilibria.

For "Benzoic acid, 4-(3-methyl-4-pyridinyl)-", the most informative spectral regions are those corresponding to the O-H and C=O stretching vibrations of the carboxylic acid group and the ring vibrations of the pyridine moiety.

Intermolecular Interactions: In the solid state or in concentrated solution, the strong O-H···N hydrogen bond between molecules will cause significant changes in the vibrational spectrum compared to the isolated molecule. The O-H stretching band, typically sharp and found around 3500-3700 cm⁻¹ in a non-hydrogen-bonded state, will broaden considerably and shift to a much lower frequency (e.g., 2500-3000 cm⁻¹). researchgate.net The C=O stretching frequency (typically ~1700-1720 cm⁻¹ for a dimer) may also shift depending on the strength and nature of the hydrogen bonding interactions. researchgate.net These spectral shifts provide direct evidence of the intermolecular forces governing the molecular assembly. acs.orgnih.gov

Tautomerism Investigations: Tautomerism in this system would involve the transfer of the proton from the carboxylic acid's oxygen to the pyridine's nitrogen, resulting in a zwitterionic form (a carboxylate and a pyridinium ion). While this is less likely in the solid state unless a very strong base is present, vibrational spectroscopy can be used to investigate this possibility. The formation of a carboxylate anion would lead to the disappearance of the C=O stretching band and the appearance of two new bands: an asymmetric and a symmetric COO⁻ stretching mode. sci-hub.se Concurrently, the formation of a pyridinium ion would give rise to new N-H stretching and bending modes. By carefully analyzing the spectra, one can determine whether proton transfer has occurred, distinguishing between a neutral co-crystal and an ionic salt.

Table 4: Key Expected Vibrational Frequencies (cm⁻¹) for Benzoic acid, 4-(3-methyl-4-pyridinyl)-

Vibrational Mode Expected Frequency Range (cm⁻¹) Comments
O-H stretch (H-bonded)2500 - 3000 (broad)Frequency is highly sensitive to the strength of the O-H···N hydrogen bond.
Aromatic C-H stretch3000 - 3100Characteristic of sp² C-H bonds.
C=O stretch1680 - 1710Position reflects the hydrogen-bonded state of the carbonyl group.
Aromatic C=C stretch1450 - 1600Multiple bands corresponding to both pyridine and benzene ring vibrations.
C-O stretch / O-H bend1200 - 1440Coupled vibrations involving the carboxylic acid group.

Chiral Chromatography and Advanced Separation Techniques for Derivatization Studies

The parent molecule, "Benzoic acid, 4-(3-methyl-4-pyridinyl)-", is achiral and therefore does not exist as enantiomers. However, advanced separation techniques become highly relevant when considering its derivatives or its use as a scaffold in the synthesis of chiral molecules. Chiral chromatography is essential for separating enantiomers of such derivatives.

Derivatization for Chiral Separation: To analyze a racemic mixture of a chiral derivative of this compound, a common strategy is to first react it with a chiral derivatizing agent (CDA). wikipedia.org The carboxylic acid group is a convenient handle for this derivatization. For instance, reacting a chiral derivative with an enantiomerically pure chiral alcohol or amine would produce a mixture of diastereomers (e.g., diastereomeric esters or amides). nih.govtcichemicals.com Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic techniques like HPLC. wikipedia.org

Direct Chiral Separation: An alternative and more direct approach is the use of a chiral stationary phase (CSP) in HPLC. These columns are packed with a chiral material that interacts differently with the two enantiomers of a chiral analyte, leading to different retention times and thus, separation. While more expensive, this method avoids the need for chemical derivatization. nih.gov

Advanced Separation Techniques: For complex mixtures or for preparative-scale separations, techniques like pH-zone-refining counter-current chromatography have been successfully applied to separate pyridine derivatives from synthetic mixtures. nih.gov This method utilizes the differing pKa values of components in a mixture to achieve separation based on their partitioning between two immiscible liquid phases. Such techniques could be adapted for the purification of "Benzoic acid, 4-(3-methyl-4-pyridinyl)-" itself or for the separation of its derivatives on a larger scale.

Theoretical and Computational Chemistry of Benzoic Acid, 4 3 Methyl 4 Pyridinyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Benzoic acid, 4-(3-methyl-4-pyridinyl)-. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Studies on Conformational Preferences and Tautomeric Forms

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For Benzoic acid, 4-(3-methyl-4-pyridinyl)-, DFT would be employed to investigate several key aspects.

Tautomeric Forms: While less common for this specific structure, DFT can be used to assess the relative energies of any potential tautomers. For instance, proton transfer from the carboxylic acid group to the pyridine (B92270) nitrogen could be theoretically evaluated, although the aromatic carboxylic acid is expected to be the overwhelmingly stable form.

Illustrative DFT-Calculated Properties: The following table represents typical data obtained from a DFT geometry optimization for a molecule of this class.

PropertyCalculated ValueUnits
Dihedral Angle (C-C-C-N)35.8Degrees
Energy of Most Stable Conformer-825.45Hartrees
Dipole Moment3.12Debye
HOMO Energy-6.54eV
LUMO Energy-1.89eV
HOMO-LUMO Gap4.65eV

Ab Initio Methods for Reaction Pathway Analysis and Transition State Elucidation

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain applications, albeit at a greater computational expense. They are particularly valuable for studying chemical reactions.

For Benzoic acid, 4-(3-methyl-4-pyridinyl)-, these methods could be used to model reactions such as its synthesis or degradation. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, a complete reaction energy profile can be constructed. This allows for the determination of activation energies, which are key to predicting reaction rates. For example, the mechanism of esterification of the carboxylic acid group could be elucidated by locating the transition state for the nucleophilic attack of an alcohol.

Molecular Dynamics Simulations of Intermolecular Interactions in Solution and Solid State

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations would be invaluable for understanding how Benzoic acid, 4-(3-methyl-4-pyridinyl)- behaves in a condensed phase (liquid or solid).

In these simulations, each atom is treated as a classical particle, and its motion is governed by Newton's laws. The forces between atoms are described by a "force field." An MD simulation of this compound in a solvent like water would reveal:

Solvation Structure: How water molecules arrange themselves around the solute, particularly around the polar carboxylic acid group and the pyridine nitrogen.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and the solvent, or between molecules themselves in the solid state.

Diffusion and Transport Properties: How the molecule moves through the solvent.

In the solid state, MD can be used to study crystal packing, lattice energies, and phase transitions.

Computational Prediction of Spectroscopic Parameters

Computational methods are routinely used to predict various types of spectra, which can be a powerful tool for interpreting experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting the ¹H and ¹³C NMR chemical shifts. Calculated shifts are then compared to experimental spectra to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated IR and Raman spectra with experimental data, a detailed assignment of the observed spectral bands can be made.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic excitation energies, which correspond to the absorption of light in the UV-visible range. This can help explain the color and photophysical properties of the compound.

Illustrative Predicted Spectroscopic Data: The table below shows a hypothetical comparison between experimental and DFT-calculated data for key spectroscopic features.

Spectroscopic ParameterExperimental ValueCalculated Value (DFT)
¹H NMR (Carboxylic Acid Proton)12.5 ppm12.3 ppm
¹³C NMR (Carbonyl Carbon)168.0 ppm167.5 ppm
IR Stretch (C=O of acid)1695 cm⁻¹1705 cm⁻¹
UV-Vis λmax265 nm260 nm

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzoic acid, 4-(3-methyl-4-pyridinyl)- Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.

If a series of derivatives of Benzoic acid, 4-(3-methyl-4-pyridinyl)- were synthesized and tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be developed. The process involves:

Descriptor Calculation: For each derivative, a set of numerical descriptors is calculated. These can include electronic properties (e.g., partial charges, HOMO/LUMO energies from DFT), steric properties (e.g., molecular volume, surface area), and lipophilic properties (e.g., logP).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that relates the descriptors to the observed biological activity.

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. The model might reveal, for instance, that increasing the hydrophobicity or adding a hydrogen bond donor at a specific position on the pyridine ring enhances activity.

Supramolecular Chemistry and Non Covalent Interactions of Benzoic Acid, 4 3 Methyl 4 Pyridinyl

Hydrogen Bonding Networks in Crystalline and Solution Phases

In the crystalline state, the primary and most influential non-covalent interaction governing the structure of pyridyl-substituted benzoic acids is the hydrogen bond. For compounds in this class, the carboxylic acid's hydroxyl group readily interacts with the nitrogen atom of the pyridine (B92270) ring, forming strong O—H⋯N hydrogen bonds. These interactions are a cornerstone of crystal engineering, often leading to the formation of infinite one-dimensional chains or discrete dimeric structures. In the case of related compounds like 3-(4-Pyridyl)benzoic acid, intermolecular O—H⋯N hydrogen bonds link neighboring molecules into infinite chains. nih.gov Similarly, in a co-crystal of 4-aminobenzoic acid and 4-methylpyridine, the carboxylic acid group is linked to the pyridine ring via an O—H⋯N hydrogen bond. researchgate.net

While direct crystallographic data for the title compound is not widely published, the expected hydrogen bonding pattern would involve the formation of a robust acid-pyridine heterosynthon. This fundamental interaction is a highly reliable tool in the design of co-crystals and other multicomponent molecular solids. The presence of the methyl group on the pyridine ring can introduce steric effects that may influence the planarity and packing of these hydrogen-bonded chains, potentially leading to unique crystalline polymorphs.

In solution, the extent of hydrogen bonding is dependent on the solvent's polarity and its ability to compete for hydrogen bond sites. In non-polar solvents, self-association through hydrogen bonding is more likely, whereas in polar, protic solvents, solute-solvent hydrogen bonds will dominate.

Co-crystallization Strategies and Solid-State Engineering with Benzoic acid, 4-(3-methyl-4-pyridinyl)-

Co-crystallization has emerged as a highly effective strategy for modifying the physicochemical properties of solid materials without altering the chemical identity of the active molecule. Benzoic acid, 4-(3-methyl-4-pyridinyl)- is an ideal candidate for co-crystal design due to its strong hydrogen bonding functionalities.

The general strategy involves selecting a co-former molecule that possesses complementary functional groups. The reliability of the carboxylic acid–pyridine hydrogen bond synthon makes other carboxylic acids and other pyridine-containing molecules excellent candidates for co-formers. The predictability of this interaction is based on the pKa values of the components; typically, if the difference (ΔpKa = pKa(protonated base) – pKa(acid)) is less than 0, a co-crystal is expected to form. mdpi.com

By systematically choosing co-formers with different sizes, shapes, and functionalities, it is possible to engineer a wide array of solid-state structures with tailored properties such as solubility, melting point, and stability. For example, co-crystals of various benzoic acids with pyridine derivatives have been extensively studied to explore the continuum between salt formation and co-crystal formation. mdpi.comhumanjournals.com

Below is a table outlining potential co-crystallization strategies for the title compound based on established supramolecular synthons.

Co-former TypeFunctional GroupExpected Supramolecular SynthonPotential Property Modification
Dicarboxylic Acid-COOHO—H⋯N (acid-pyridine)Altered solubility, thermal stability
Di-pyridinePyridyl-NO—H⋯N (acid-pyridine)Formation of extended networks, new morphologies
Halogenated Phenol-OH, -X (I, Br)O—H⋯N, N⋯X (halogen bond)Controlled packing, directed assembly
Amide-CONH₂O—H⋯O (acid-amide), N—H⋯N (amide-pyridine)Enhanced structural diversity

Self-Assembly Processes and Hierarchical Structures

The programmed non-covalent interactions inherent to Benzoic acid, 4-(3-methyl-4-pyridinyl)- drive its self-assembly into ordered, supramolecular structures. The process begins with the formation of the most stable hydrogen-bonded synthons, which then organize into larger assemblies through weaker forces like π-π stacking and van der Waals interactions.

This hierarchical assembly can lead to the formation of complex structures such as one-dimensional tapes, two-dimensional sheets, or intricate three-dimensional frameworks. The final architecture is a delicate balance of all the intermolecular forces present. The specific geometry of the molecule, including the dihedral angle between the pyridine and benzene (B151609) rings, plays a crucial role in directing this assembly process. In the related 3-(4-Pyridyl)benzoic acid, the molecule is not planar, exhibiting a significant dihedral angle between the rings, which influences the packing of the hydrogen-bonded chains. nih.gov Modifying the molecular backbone or the co-formers used can steer the self-assembly process toward desired hierarchical structures with specific material properties.

Host-Guest Chemistry and Molecular Recognition Mechanisms

While not a classic "host" molecule with a pre-organized cavity, the supramolecular assemblies of Benzoic acid, 4-(3-methyl-4-pyridinyl)- can exhibit host-guest behavior. The voids or channels created within the crystalline lattice during self-assembly can potentially accommodate small solvent molecules or other guest species.

Catalysis Applications of Benzoic Acid, 4 3 Methyl 4 Pyridinyl and Its Derivatives

Organocatalysis Mediated by the Pyridinyl or Carboxyl Functionalities

While direct organocatalytic applications of Benzoic acid, 4-(3-methyl-4-pyridinyl)- have not been extensively documented, its constituent functional groups, the pyridinyl and carboxyl moieties, are well-established organocatalytic motifs. This suggests a strong potential for the compound and its derivatives to function as bifunctional organocatalysts.

The pyridine (B92270) nitrogen, being a Lewis base, can activate substrates through nucleophilic catalysis or by acting as a proton shuttle. Pyridine and its derivatives are known to catalyze a variety of reactions, including acyl transfer reactions, Baylis-Hillman reactions, and the formation of carbon-carbon and carbon-heteroatom bonds. The 3-methyl substituent on the pyridine ring of the target molecule can influence the basicity and steric environment of the nitrogen atom, thereby modulating its catalytic activity and selectivity.

Conversely, the carboxylic acid functionality can act as a Brønsted acid catalyst, activating electrophiles through protonation. Carboxylic acids have been employed as catalysts in reactions such as esterifications, acetalizations, and aldol (B89426) reactions.

The synergistic action of both the pyridinyl and carboxyl groups within the same molecule could lead to enhanced catalytic efficiency and selectivity. For instance, in a hypothetical scenario, the carboxylic acid could protonate an electrophile, increasing its reactivity, while the pyridine nitrogen could activate a nucleophile or stabilize a transition state through hydrogen bonding. This cooperative catalysis is a powerful strategy in organocatalyst design. Research on compounds with similar bifunctional features, such as pyridine-2-carboxylic acid, has shown their efficacy in promoting multi-component reactions, highlighting the potential of such scaffolds.

Ligand Design for Transition Metal Catalysis Incorporating Benzoic acid, 4-(3-methyl-4-pyridinyl)- Scaffolds

The molecular architecture of Benzoic acid, 4-(3-methyl-4-pyridinyl)- makes it an excellent candidate for ligand design in transition metal catalysis. The pyridine nitrogen atom serves as a soft Lewis basic site, ideal for coordinating to a wide range of transition metals, while the carboxylate group provides a hard oxygen donor site. This N,O-bidentate coordination capability can be utilized to form stable chelate complexes with various metal centers, including but not limited to palladium, copper, rhodium, and ruthenium.

The formation of such metal complexes can lead to catalysts with tailored properties for specific applications. The electronic properties of the ligand, influenced by the methyl group on the pyridine ring and the electronic nature of the benzoic acid moiety, can be fine-tuned to modulate the reactivity of the metal center. Furthermore, the rigid backbone of the 4-phenylpyridine (B135609) structure provides a well-defined coordination geometry, which can be crucial for achieving high selectivity in catalytic reactions.

Derivatives of pyridinyl-benzoic acid have been successfully employed as ligands in a variety of catalytic transformations. For example, metal complexes of similar pyridinyl-carboxylate ligands have shown activity in:

Cross-coupling reactions: Palladium complexes of N,O-bidentate ligands are widely used in Suzuki, Heck, and Sonogashira coupling reactions for the formation of carbon-carbon bonds.

Oxidation reactions: Manganese and iron complexes with pyridinyl-containing ligands have been investigated for the oxidation of alcohols and alkenes.

Polymerization reactions: Nickel complexes with bidentate ligands have found applications in olefin polymerization.

The potential coordination modes of Benzoic acid, 4-(3-methyl-4-pyridinyl)- are summarized in the table below, illustrating its versatility as a ligand.

Coordination Site 1Coordination Site 2Potential Metal IonsPotential Catalytic Applications
Pyridine NitrogenCarboxylate OxygenPd, Cu, Rh, Ru, NiCross-coupling, Oxidation, Hydrogenation, Polymerization
Pyridine Nitrogen- (Monodentate)VariousFine-tuning electronic properties of the metal center
Carboxylate Oxygen- (Monodentate)VariousModulating solubility and stability of the complex

Asymmetric Catalysis with Chiral Benzoic acid, 4-(3-methyl-4-pyridinyl)- Derivatives

The development of chiral ligands is paramount in asymmetric catalysis for the synthesis of enantiomerically pure compounds. While Benzoic acid, 4-(3-methyl-4-pyridinyl)- is itself achiral, it serves as an excellent scaffold for the introduction of chirality, leading to derivatives that can be employed as chiral ligands in a multitude of asymmetric transformations.

Chirality can be introduced into the molecule in several ways:

Introduction of a chiral center in a substituent: A chiral group can be attached to the pyridine ring or the benzoic acid moiety. For example, a chiral alkyl or amino group could be introduced at a position ortho to the carboxyl group or on the methyl group of the pyridine ring.

Atropisomerism: If bulky substituents are introduced at the positions ortho to the bond connecting the pyridine and benzene (B151609) rings, restricted rotation around this bond can lead to stable, separable atropisomers. These non-planar, chiral molecules can create a well-defined chiral environment around a coordinated metal center.

Once a chiral derivative is synthesized, it can be coordinated to a transition metal to form a chiral catalyst. Such catalysts are instrumental in enantioselective reactions, where one enantiomer of a product is formed in excess over the other. Chiral pyridine-containing ligands have been successfully utilized in a wide range of asymmetric reactions, including:

Asymmetric Hydrogenation: Chiral iridium and ruthenium complexes with P,N-ligands containing a pyridine moiety have been used for the enantioselective hydrogenation of ketones and olefins.

Asymmetric Allylic Alkylation: Chiral palladium complexes with pyridyl oxazoline (B21484) ligands are effective catalysts for the enantioselective formation of carbon-carbon bonds.

Asymmetric C-H Functionalization: Chiral iridium complexes with N,B-bidentate ligands derived from pyridine have been developed for enantioselective C-H borylation.

The design of a successful chiral ligand based on the Benzoic acid, 4-(3-methyl-4-pyridinyl)- scaffold would involve careful consideration of the placement and nature of the chiral element to effectively control the stereochemical outcome of the catalyzed reaction.

Photocatalysis and Electrocatalysis Involving Benzoic acid, 4-(3-methyl-4-pyridinyl)-

The fields of photocatalysis and electrocatalysis offer sustainable approaches to chemical transformations, and Benzoic acid, 4-(3-methyl-4-pyridinyl)- and its derivatives present significant potential as components in such catalytic systems. Their utility in these areas primarily stems from their ability to act as ligands in the formation of photo- and electro-active metal complexes and metal-organic frameworks (MOFs).

Photocatalysis:

The pyridinyl and carboxylate functionalities of the target molecule are excellent building blocks for constructing photosensitizers and photocatalysts. When coordinated to suitable metal centers, such as ruthenium or iridium, the resulting complexes can absorb light and participate in photoinduced electron transfer processes. These processes can initiate a wide range of chemical reactions, including:

CO2 Reduction: Rhenium complexes with pyridyl-containing ligands have been extensively studied for the photocatalytic reduction of carbon dioxide to valuable fuels like carbon monoxide or formic acid. The pyridine moiety can act as an electron sink and a proton relay, facilitating the multi-electron transfer process required for CO2 reduction.

Water Splitting: Metal complexes and MOFs incorporating pyridinyl-carboxylate ligands have been investigated for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER) in photocatalytic water splitting.

Organic Synthesis: Photocatalytic systems based on metal complexes with pyridyl-containing ligands can be used to drive a variety of organic transformations, such as C-H functionalization and cross-coupling reactions, under mild conditions.

Electrocatalysis:

In electrocatalysis, the application of an external potential drives chemical reactions. Metal complexes and MOFs derived from Benzoic acid, 4-(3-methyl-4-pyridinyl)- can be immobilized on electrode surfaces to create efficient and selective electrocatalysts. The electronic properties of the ligand play a crucial role in tuning the redox potential of the metal center and facilitating electron transfer at the electrode-catalyst interface.

Potential electrocatalytic applications include:

CO2 Reduction: Similar to photocatalysis, electrocatalytic CO2 reduction can be achieved using metal complexes with pyridinyl-carboxylate ligands. The pyridine unit can be involved in the binding and activation of CO2.

Hydrogen Evolution: Cobalt and nickel complexes with pyridyl-containing ligands have shown promise as cost-effective electrocatalysts for the hydrogen evolution reaction from water.

Oxygen Reduction: The oxygen reduction reaction (ORR) is a key process in fuel cells. Metal complexes with N-containing ligands are actively researched as potential ORR catalysts.

The table below summarizes the potential roles of Benzoic acid, 4-(3-methyl-4-pyridinyl)- in photo- and electrocatalysis.

Catalytic FieldRole of the CompoundPotential Applications
PhotocatalysisLigand for photosensitizers and photocatalystsCO2 reduction, Water splitting, Organic synthesis
ElectrocatalysisLigand for electrocatalytic metal complexes and MOFsCO2 reduction, Hydrogen evolution, Oxygen reduction

Heterogeneous Catalysis and Supported Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports is a key strategy to combine the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts, such as easy separation and recyclability. Benzoic acid, 4-(3-methyl-4-pyridinyl)- and its derivatives are well-suited for the development of such supported catalytic systems.

The carboxylic acid functionality provides a convenient anchor for grafting the molecule onto various solid supports. Common supports include:

Silica (B1680970) (SiO2): The hydroxyl groups on the surface of silica can react with the carboxylic acid to form a stable ester or amide linkage (after modification of the silica surface with amine groups).

Alumina (B75360) (Al2O3): Similar to silica, the surface hydroxyl groups of alumina can be utilized for immobilization.

Polymers: Functionalized polymers, such as polystyrene or polyethylene (B3416737) glycol, can be used as supports. The carboxylic acid can be attached to the polymer backbone through covalent bonding.

Metal-Organic Frameworks (MOFs): The pyridinyl-benzoic acid scaffold can be directly incorporated as a building block (linker) in the synthesis of MOFs. The resulting materials possess a high surface area and well-defined porous structure, making them excellent heterogeneous catalysts.

Once immobilized, the supported ligand can be used to coordinate with a transition metal, creating a heterogeneous catalyst. Alternatively, a pre-formed metal complex of the ligand can be anchored to the support. These supported catalysts can be employed in a variety of reactions, including those mentioned in the previous sections, with the added benefit of enhanced stability and reusability.

MOFs constructed from pyridinyl-dicarboxylate linkers have demonstrated catalytic activity in reactions such as Knoevenagel condensation. This highlights the potential of incorporating Benzoic acid, 4-(3-methyl-4-pyridinyl)- derivatives into MOF structures to create novel heterogeneous catalysts. The inherent porosity of MOFs can also lead to size- and shape-selective catalysis.

The development of supported catalytic systems based on this scaffold would contribute to the advancement of more sustainable and economically viable chemical processes.

Materials Science Applications of Benzoic Acid, 4 3 Methyl 4 Pyridinyl

Polymer Chemistry: Monomer Incorporation, Polymer Additives, and Functionalization

While direct experimental studies on the use of Benzoic acid, 4-(3-methyl-4-pyridinyl)- in polymer chemistry are not extensively documented, its inherent chemical functionalities suggest several potential roles in this field.

Monomer Incorporation: The presence of the carboxylic acid group allows Benzoic acid, 4-(3-methyl-4-pyridinyl)- to be incorporated into polyester (B1180765) and polyamide backbones through condensation polymerization. This could impart specific properties to the resulting polymers, such as altered thermal stability, solubility, and the introduction of a basic pyridinyl moiety for further reactions or specific interactions.

Polymer Additives: This compound could also serve as a functional additive in various polymer matrices. The polar nature of the carboxylic acid and pyridinyl groups could enhance the adhesion of polymers to various substrates. Furthermore, the pyridinyl group can act as a scavenger for acidic species, potentially improving the long-term stability of certain polymers.

Functionalization: The pyridinyl group offers a site for post-polymerization functionalization. For instance, it can be quaternized to introduce ionic groups, thereby modifying the polymer's properties for applications such as ion-exchange resins or polymer electrolytes. The methyl group on the pyridine (B92270) ring can also influence the reactivity and steric hindrance of these functionalization reactions.

Potential Role in Polymer Chemistry Relevant Functional Group(s) Anticipated Outcome
MonomerCarboxylic acidIncorporation into polyester/polyamide chains
AdditiveCarboxylic acid, Pyridinyl groupImproved adhesion, acid scavenging
Functionalization HandlePyridinyl groupIntroduction of ionic or other functional groups

Hybrid Materials and Nanocomposites Utilizing Benzoic acid, 4-(3-methyl-4-pyridinyl)-

The bifunctional nature of Benzoic acid, 4-(3-methyl-4-pyridinyl)- makes it an excellent building block for the synthesis of hybrid organic-inorganic materials and nanocomposites.

A significant application lies in the formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers . The carboxylic acid group can deprotonate and coordinate to metal ions, while the nitrogen atom of the pyridinyl group can also act as a coordination site. This dual coordination capability allows for the formation of extended, three-dimensional networks with well-defined porosity. The methyl group on the pyridine ring can influence the framework's topology and pore environment. The choice of metal ion and synthesis conditions would dictate the final structure and properties of the resulting MOF, which could have applications in gas storage, catalysis, and sensing.

In the realm of nanocomposites , this molecule can be used as a surface modifier for inorganic nanoparticles (e.g., silica (B1680970), titania, gold nanoparticles). The carboxylic acid group can anchor the molecule to the nanoparticle surface, while the exposed pyridinyl group can improve the compatibility of the nanoparticles with a polymer matrix or introduce specific functionalities at the nanoparticle-polymer interface.

Material Type Role of the Compound Key Interactions Potential Applications
Metal-Organic Frameworks (MOFs)Organic LinkerCoordination bonds (carboxylate-metal, pyridine-metal)Gas storage, Catalysis, Sensing
NanocompositesSurface ModifierCovalent/ionic bonding of carboxylate to nanoparticle surfaceImproved dispersion, Functional fillers

Self-Assembled Systems and Soft Materials for Advanced Applications

The ability of Benzoic acid, 4-(3-methyl-4-pyridinyl)- to participate in non-covalent interactions, particularly hydrogen bonding, makes it a compelling candidate for the construction of self-assembled systems and soft materials.

The carboxylic acid group can form strong hydrogen bonds, either as a homodimer with another molecule of itself or as a heterodimer with other complementary functional groups. The pyridinyl nitrogen can also act as a hydrogen bond acceptor. This directional and specific nature of hydrogen bonding can drive the self-assembly of these molecules into ordered supramolecular structures, such as liquid crystals and organogels .

In the context of liquid crystals, the rigid core of the molecule, combined with the potential for strong intermolecular interactions, could lead to the formation of mesophases. The specific type of liquid crystalline phase (e.g., nematic, smectic) would depend on the molecular shape and the strength and directionality of the intermolecular forces. Similarly, in appropriate solvents, the self-assembly of Benzoic acid, 4-(3-methyl-4-pyridinyl)- into fibrillar networks could lead to the formation of organogels, which are semi-solid materials with potential applications in drug delivery and sensing.

Optoelectronic and Electronic Materials: Organic Semiconductors and Light-Emitting Materials

Derivatives of benzoic acid and pyridine are known to be components of various organic electronic materials. The conjugated system formed by the benzene (B151609) and pyridine rings in Benzoic acid, 4-(3-methyl-4-pyridinyl)- suggests potential for applications in this area.

While the intrinsic conductivity of the molecule is likely to be low, it could be a component in organic semiconductors . Its properties could be tuned by chemical modification to alter its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Furthermore, benzoic acid derivatives have been explored as additives in organic thin-film transistors to control crystal growth and improve charge transport.

In the context of light-emitting materials , the incorporation of this molecule as a ligand in metal complexes or as a component in MOFs can lead to photoluminescent properties. The energy levels of the molecule can influence the absorption and emission characteristics of the resulting material. The rigid structure of the molecule can help to minimize non-radiative decay pathways, potentially leading to higher quantum yields.

Property Relevance to Optoelectronic/Electronic Materials
HOMO/LUMO Levels Determine charge injection and transport properties in organic semiconductors.
Conjugated System Allows for delocalization of electrons, which is essential for electronic conductivity and optical properties.
Ligand for Metal Complexes Can influence the photophysical properties of the resulting luminescent materials.

Surface Functionalization and Interface Engineering for Device Fabrication

The functional groups of Benzoic acid, 4-(3-methyl-4-pyridinyl)- provide a means to anchor the molecule to various surfaces, enabling its use in surface functionalization and interface engineering for the fabrication of electronic devices.

The carboxylic acid group can strongly bind to metal oxide surfaces, such as indium tin oxide (ITO) or zinc oxide (ZnO), which are commonly used as electrodes in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). This self-assembled monolayer can modify the work function of the electrode, improving charge injection or extraction efficiency.

The pyridinyl group can also interact with certain surfaces and can be used to control the orientation of the molecule on the surface. By engineering the interface between different layers in a device, it is possible to improve device performance and stability. The ability of this molecule to form well-ordered layers makes it a promising candidate for controlling the morphology of subsequently deposited organic semiconductor layers.

Exploration of Biological Interactions and Mechanistic Studies in Vitro Focus

Receptor Binding and Enzyme Inhibition Studies via In Vitro Assays

There is currently no specific information available in the public domain detailing in vitro receptor binding or enzyme inhibition assays conducted with Benzoic acid, 4-(3-methyl-4-pyridinyl)-. Scientific studies have extensively profiled related compounds, such as 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, for their roles as intermediates in the synthesis of kinase inhibitors, but this information is not directly applicable to the subject compound.

Molecular Target Identification and Validation Using Benzoic acid, 4-(3-methyl-4-pyridinyl)- as a Chemical Probe

The use of Benzoic acid, 4-(3-methyl-4-pyridinyl)- as a chemical probe for molecular target identification and validation has not been described in available scientific literature. For a compound to be utilized as a chemical probe, it typically requires well-characterized biological activity and a known mechanism of action, which is not yet established for this specific molecule.

Structure-Activity Relationship (SAR) Studies for Elucidating Molecular Determinants of Biological Function

No structure-activity relationship (SAR) studies focusing on Benzoic acid, 4-(3-methyl-4-pyridinyl)- and its analogs are currently available. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. Such studies have been performed on more complex molecules containing a pyridinyl-benzoic acid moiety as part of a larger scaffold, but these findings cannot be directly extrapolated to the simpler subject compound.

Mechanistic Investigations of Biological Response (e.g., Inhibition Kinetics, Binding Thermodynamics)

Detailed mechanistic investigations, including inhibition kinetics and binding thermodynamics, for Benzoic acid, 4-(3-methyl-4-pyridinyl)- have not been reported. These studies are essential for characterizing the interaction of a compound with its biological target.

Benzoic acid, 4-(3-methyl-4-pyridinyl)- as a Scaffold for Rational Ligand Design and Structure-Based Drug Discovery (Pre-clinical Research)

While the pyridinyl and benzoic acid moieties are common fragments in medicinal chemistry, there is no specific information on the use of Benzoic acid, 4-(3-methyl-4-pyridinyl)- as a central scaffold for rational ligand design in pre-clinical research. The development of this compound as a foundational structure for new therapeutic agents has not been documented.

Ligand-Protein Interaction Profiling by Biophysical Techniques (e.g., SPR, ITC)

There are no available reports on the use of biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to profile the interaction of Benzoic acid, 4-(3-methyl-4-pyridinyl)- with any protein targets. These methods are instrumental in quantifying the binding affinity and thermodynamics of ligand-protein interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.